Triisopropanolamine

Catalog No.
S573858
CAS No.
122-20-3
M.F
C9H21NO3
(CH3CHOHCH2)3N
C9H21NO3
M. Wt
191.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triisopropanolamine

CAS Number

122-20-3

Product Name

Triisopropanolamine

IUPAC Name

1-[bis(2-hydroxypropyl)amino]propan-2-ol

Molecular Formula

C9H21NO3
(CH3CHOHCH2)3N
C9H21NO3

Molecular Weight

191.27 g/mol

InChI

InChI=1S/C9H21NO3/c1-7(11)4-10(5-8(2)12)6-9(3)13/h7-9,11-13H,4-6H2,1-3H3

InChI Key

SLINHMUFWFWBMU-UHFFFAOYSA-N

SMILES

CC(CN(CC(C)O)CC(C)O)O

Solubility

Soluble (NTP, 1992)
4.34 M
Soluble in ethanol; slightly soluble in chloroform
Soluble in oxygenated and aromatic solvents
Solubility at 25 °C, g/100g: acetone, 450; methanol, >500; ethanol, 365; water, >500
In water, >1000 g/L at 25 °C
Solubility in water, g/100ml at 20 °C: 83 (good)

Synonyms

TiPlA, triisopropanolamine, triisopropanolamine citrate, triisopropanolamine hydrochloride, tris(2-hydroxypropyl)amine

Canonical SMILES

CC(CN(CC(C)O)CC(C)O)O

Buffering Agent:

TIPA's ability to act as a weak base allows it to function effectively as a buffering agent in the pH range of 8.0 to 9.5 []. This makes it particularly useful for maintaining a stable pH environment in biological experiments, such as enzyme assays, cell culture studies, and protein purification [, ].

Surfactant and Emulsifier:

TIPA possesses amphiphilic properties, meaning it has both hydrophilic (water-loving) and hydrophobic (water-hating) regions in its molecular structure. This characteristic allows it to act as a surfactant (surface-active agent) and emulsifier []. Surfactants can lower the surface tension of liquids, while emulsifiers aid in the dispersion of immiscible liquids to form stable emulsions []. These properties make TIPA valuable in various research applications, including:

  • Membrane protein solubilization: TIPA can help solubilize and stabilize membrane proteins, which are essential components of cell membranes and are crucial for various cellular processes [].
  • Drug delivery research: TIPA can be used in the development of drug delivery systems, such as liposomes, nanoparticles, and emulsions, to improve the solubility, stability, and bioavailability of drugs [].
  • Cosmetics and personal care products: TIPA is sometimes used in cosmetic formulations due to its emulsifying and dispersing properties [].

Corrosion Inhibition:

TIPA has been shown to exhibit corrosion inhibition properties for various metals, including steel, copper, and aluminum []. This makes it a potential candidate for research in developing new corrosion inhibitors for industrial applications.

Other Research Applications:

TIPA's diverse properties have also led to its exploration in other research areas, such as:

  • Flame retardants: Studies have investigated the potential use of TIPA in flame retardant formulations [].
  • Polymer synthesis: TIPA can be used as a catalyst or reactant in the synthesis of certain types of polymers [].
  • Biocatalysis: Research has explored the use of TIPA as a substrate or activator for biocatalysts, such as enzymes [].

Triisopropanolamine is a tertiary alkanolamine characterized by the molecular formula C9H21NO3C_9H_{21}NO_3 and a molecular weight of approximately 191.27 g/mol. It appears as a white to slightly yellow crystalline solid with a mild ammonia-like odor and is fully soluble in water. This compound is hygroscopic, meaning it can absorb moisture from the air, and is denser than water . Triisopropanolamine serves multiple roles in industrial applications, including as a grinding aid in cement production, where it helps reduce agglomeration during ball milling and modifies the particle distribution of cement mixtures .

, notably neutralizing acids to form salts and water in exothermic processes. This property makes it useful in formulations that require buffering or basicity. Additionally, it may react with strong reducing agents, generating flammable hydrogen gas . The compound is known to be incompatible with certain chemicals, including isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides .

While Triisopropanolamine itself does not exhibit pesticidal activity, it is utilized as a neutralizing agent in formulations containing acidic herbicides . The compound can cause irritation to the skin and eyes upon contact and may lead to respiratory irritation if inhaled in vapor form. Its toxicity is classified as low to moderate when ingested orally .

The synthesis of Triisopropanolamine typically involves the reaction of propylene oxide with ammonia. This process can be optimized by controlling the molar ratios and reaction conditions. A common method includes using liquid ammonia and propylene oxide at a molar ratio of approximately 1:3. The reaction occurs under maintained temperatures (20–75 °C) and pressures (below 0.5 MPa) for several hours to ensure complete conversion .

Unique FeaturesTriisopropanolamineTertiary alkanolamineGrinding aid, emulsifierHighly effective in cement applicationsDiethanolamineSecondary alkanolamineSurfactant, emulsifierLess sterically hinderedMonoethanolaminePrimary alkanolamineGas treatmentSimpler structure leads to different reactivityTriethanolamineTertiary alkanolamineCosmetic formulationsContains three ethanol groups, enhancing solubility

Triisopropanolamine's unique structure allows it to function effectively in high-performance applications like cement production while also serving roles in various other industries due to its buffering capabilities .

Research on Triisopropanolamine's interactions primarily focuses on its reactivity with other chemicals. It has been noted for its ability to neutralize acids effectively while being incompatible with several reactive compounds such as strong oxidizers and certain organic solvents. This compatibility profile is crucial for ensuring safe handling and application in industrial settings .

Several compounds share structural similarities with Triisopropanolamine, including:

  • Diethanolamine: Used primarily as a surfactant and emulsifier; less sterically hindered than Triisopropanolamine.
  • Monoethanolamine: A simpler amino alcohol used mainly for gas treatment processes; has different reactivity due to fewer hydroxyl groups.
  • Triethanolamine: Similar in function but has three ethanol groups instead of three isopropanol groups; often used in cosmetic formulations.

Comparison Table

CompoundStructure TypePrimary

Chemical Structure and Physical Properties

Triisopropanolamine is a tertiary alkanolamine characterized by three isopropanol groups attached to a nitrogen atom. At room temperature, it exists as a white solid with a slight ammonia odor, distinguishing it from its liquid precursor monoisopropanolamine. TIPA exhibits excellent water solubility and possesses significant hygroscopic properties, necessitating careful handling during industrial processing.

Key physical properties include:

  • Molecular formula: C₉H₂₁NO₃
  • CAS Number: 122-20-3
  • EC Number: 204-528-4
  • Physical state: White solid (pure form) or liquid (in aqueous solutions)
  • Odor: Mild ammonia-like
  • Water solubility: Fully soluble
  • Flash point: Minimum 160°C
  • Viscosity: 500-600 cps

Industrial Applications

Triisopropanolamine serves multiple functions across diverse industries:

  • Cement and concrete additives (grinding aid and strength enhancer)
  • Corrosion inhibitor in metalworking fluids
  • Emulsifier and stabilizer in various formulations
  • Chemical intermediate in synthesis reactions
  • Neutralizing agent for acidic components in herbicides

Triisopropanolamine as a Precursor in Silatrane-Based Nanocomposites

Triisopropanolamine serves as a foundational building block for silatrane complexes, which exhibit unique coordination chemistry and thermal stability. The synthesis of tris(silatranyloxy-i-propyl)amine directly from silica and triisopropanolamine via the "Oxide One Pot Synthesis" (OOPS) process represents a cost-effective route to these materials [5]. In this method, silica reacts with triisopropanolamine in ethylene glycol under nitrogen, facilitated by catalytic triethylenetetramine (TETA), to form a silatrane complex through nucleophilic substitution and condensation reactions [5]. The resulting product features a tricyclic cage structure with a central silicon atom coordinated by three oxygen atoms from triisopropanolamine and a transannular N→Si bond, conferring exceptional hydrolytic stability [1] [5].

Silatrane-based nanocomposites leverage this stability for applications such as diffusion barriers in microelectronics. For instance, molecular nanolayers constructed from amine-terminated silatranes on SiO₂ surfaces form dense, covalently bonded networks that block copper diffusion at temperatures up to 400°C [1]. These barriers outperform traditional silane-based layers due to enhanced interfacial densification, which minimizes defect formation during rapid thermal annealing [1]. The grafting mechanism involves hydrogen bonding between silatrane’s nitrogen and surface hydroxyl groups, followed by covalent Si–O–Si bond formation and lateral crosslinking [1].

Table 1: Key Properties of Silatrane Complexes Synthesized via OOPS

PropertyWithout TETA CatalystWith TETA Catalyst
Reaction Time (hours)105
Ceramic Yield (%)2216
Major Oligomer StructureTris(silatranyloxy-i-propyl)amineBis(silatranyloxy-i-propyl)-hydroxyl-i-propyl amine
Thermal Decomposition Range (°C)290–620260–620

Role in Cement Grinding Aids: Microstructural Modification Mechanisms

In cement production, triisopropanolamine acts as a grinding aid by adsorbing onto particle surfaces, reducing agglomeration and optimizing particle size distribution. Studies demonstrate that adding 0.03–0.05 wt% triisopropanolamine increases the proportion of cement particles below 10 μm by 24.68%, accelerating early hydration and improving 28-day compressive strength by 15–30% [3] [4]. This enhancement arises from two mechanisms:

  • Surface Energy Reduction: Triisopropanolamine lowers the free energy of cement particle surfaces, promoting crack propagation during grinding and yielding finer particles [4].
  • Hydration Kinetics Modulation: Smaller particles (<32 μm) hydrate completely within 7 days, while larger particles (>60 μm) remain underutilized. Triisopropanolamine shifts the size distribution toward the 3–32 μm range, maximizing hydration efficiency [4].

Furthermore, triisopropanolamine synergizes with polycarboxylate superplasticizers, reducing their dosage by 10–15% while maintaining workability [3]. This combination also lowers CO₂ emissions by improving clinker substitution rates with industrial byproducts like fly ash [3].

Table 2: Impact of Triisopropanolamine on Cement Particle Size Distribution

Particle Size Range (μm)Increase with Triisopropanolamine (%)Hydration Completion Time
0–1024.6828 days
3–3211.307 days
>60-8.20>90 days

Functionalization for Photocatalytic Carbon Dot-BiOBr Hybrid Materials

Triisopropanolamine’s tertiary amine and hydroxyl groups enable its use as a carbon and nitrogen source in synthesizing nitrogen-doped carbon quantum dots (N-CQDs). In one approach, N-CQDs derived from triisopropanolamine are coupled with bismuth oxybromide (BiOBr) ultrathin nanosheets via hydrothermal treatment [7]. The resulting N-CQDs/BiOBr composites exhibit strong visible-light absorption (up to 600 nm) and a 2.3-fold increase in hydroxyl radical generation compared to pure BiOBr [7].

The enhancement stems from two factors:

  • Charge Transfer Channels: N-CQDs act as electron reservoirs, prolonging charge carrier lifetimes by trapping photogenerated electrons from BiOBr’s conduction band [7].
  • Molecular Oxygen Activation: The nitrogen dopants in CQDs facilitate O₂ adsorption and reduction to superoxide radicals (·O₂⁻), while hydroxyl groups on triisopropanolamine-derived CQDs promote H₂O oxidation to hydroxyl radicals (·OH) [7].

Applications include organic pollutant degradation, with methylene blue decomposition rates reaching 95% under visible light in 60 minutes [7].

Physical Description

Triisopropanolamine is a white solid with slight odor of ammonia. Denser than water .
Liquid
WHITE HYGROSCOPIC CRYSTALS.

Color/Form

Crystalline, white solid
Solid at 25 °C

XLogP3

-0.5

Boiling Point

581 °F at 760 mm Hg (NTP, 1992)
305.0 °C
306 °C
305 °C

Flash Point

320 °F (NTP, 1992)
320 °F (160 °C) (Open cup)
160 °C o.c.

Vapor Density

Relative vapor density (air = 1): 6.6

Density

1.02 at 68 °F (USCG, 1999)
1.0 at 20 °C/4 °C
1.0 g/cm³

LogP

log Kow = -0.015
-1.2

Melting Point

113 °F (NTP, 1992)
45.0 °C
45 °C

UNII

W9EN9DLM98

Related CAS

58901-12-5 (hydrochloride)
67952-34-5 (citrate)

GHS Hazard Statements

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Vapor Pressure

less than 0.01 mm Hg at 68 °F (NTP, 1992)
9.75X10-6 mm Hg at 25 °C
Vapor pressure at 20 °C: negligible

Pictograms

Irritant

Irritant

Other CAS

122-20-3

Wikipedia

Triisopropanolamine

Use Classification

Plastics -> Polymer Type -> N.a.
Cosmetics -> Buffering

Methods of Manufacturing

Production: ammonia + propylene oxide (epoxidation; coproduced with diisopropanolamine/monoisopropanolamine)
Isopropanolamines are produced ... by treating propylene oxide with NH3 in the liquid phase in a continuous or batchwise procedure.

General Manufacturing Information

Construction
Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.
Plastic material and resin manufacturing
Plastics product manufacturing
2-Propanol, 1,1',1''-nitrilotris-: ACTIVE
All isopropanolamines have at least one asymmetrically substituted carbon atom and thus can be optically active. The commercial products are racemic mixtures. /Isopropanolamines/

Dates

Modify: 2023-08-15

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